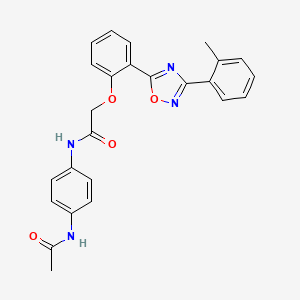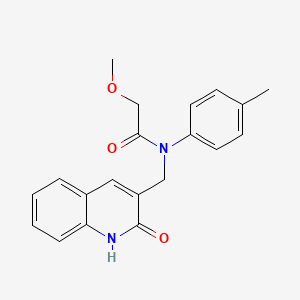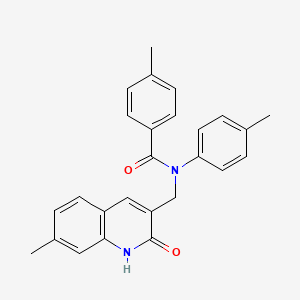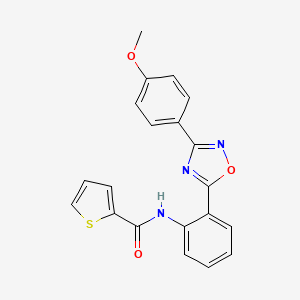
1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide, also known as Deltarasin, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. Deltarasin has been shown to inhibit the prenylation of RAS proteins, which are commonly mutated in various types of cancer.
Wissenschaftliche Forschungsanwendungen
1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. RAS proteins are frequently mutated in various types of cancer, and their prenylation is essential for their activation. 1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide has been shown to inhibit the prenylation of RAS proteins, thereby preventing their activation and proliferation of cancer cells. In addition to cancer treatment, 1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide has also been studied for its potential use in treating cardiovascular diseases, as RAS proteins also play a role in cardiovascular function.
Wirkmechanismus
1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide works by inhibiting the prenylation of RAS proteins, which is essential for their activation. Prenylation involves the addition of a lipid group to the C-terminus of RAS proteins, which allows them to bind to cell membranes and activate downstream signaling pathways. By inhibiting this process, 1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide prevents the activation of RAS proteins and subsequently inhibits the proliferation of cancer cells.
Biochemical and Physiological Effects:
1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide has been shown to have significant biochemical and physiological effects in various types of cancer cells. Studies have shown that 1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide inhibits the proliferation of cancer cells in vitro and in vivo, and also induces apoptosis in cancer cells. In addition to its anti-cancer effects, 1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide has also been shown to improve cardiovascular function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide is its specificity for RAS proteins, which makes it a promising candidate for cancer treatment. However, one of the limitations of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide is its low solubility in water, which can make it challenging to use in certain lab experiments. Additionally, 1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
Zukünftige Richtungen
There are several potential future directions for research on 1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide. One area of interest is the development of more effective delivery methods to improve its solubility and bioavailability. Additionally, more research is needed to fully understand the mechanism of action of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide and its potential applications in other diseases beyond cancer and cardiovascular diseases. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide in humans.
Synthesemethoden
The synthesis of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide involves several steps, including the reaction of 3,4-dimethoxybenzene with ethyl magnesium bromide to form the corresponding Grignard reagent. This reagent is then reacted with piperidine-4-carboxylic acid to form the corresponding carboxamide. The final step involves the reaction of the carboxamide with p-toluenesulfonyl chloride to form 1-((3,4-dimethoxyphenyl)sulfonyl)-N-ethylpiperidine-4-carboxamide.
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-N-ethylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-4-17-16(19)12-7-9-18(10-8-12)24(20,21)13-5-6-14(22-2)15(11-13)23-3/h5-6,11-12H,4,7-10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDWYJWPEJOBMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethoxyphenyl)sulfonyl-N-ethylpiperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711383.png)


![3-(2,5-dimethoxyphenyl)-N-(diphenylmethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711392.png)



![N-[(4-methoxyphenyl)methyl]-2-(N-methylbenzenesulfonamido)acetamide](/img/structure/B7711409.png)
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7711443.png)


![4-oxo-4-((1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)butanoic acid](/img/structure/B7711459.png)

